Ethyl 5-amino-3-bromo-2-fluorobenzoate
Description
Ethyl 5-amino-3-bromo-2-fluorobenzoate is an aromatic ester featuring a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 5, 3, and 2, respectively, with an ethyl ester (-COOCH₂CH₃) at position 1. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science due to its functional group diversity. The bromine atom offers reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and fluoro groups influence electronic properties and solubility.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 5-amino-3-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
MPJJKZFRWUYXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitration to introduce the amino group. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Ethyl 5-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 5-amino-3-bromo-2-fluorobenzoate with its methyl ester analog and a positional isomer:
Key Observations:
Ester Group Impact :
- The methyl ester analog (246.97 g/mol) is lighter than the ethyl derivative (262.08 g/mol) due to the smaller ester group. The ethyl variant’s increased lipophilicity may enhance membrane permeability in biological applications .
- Collision cross-section (CCS) data for the methyl ester ([M+H]+: 144.7 Ų) suggest a compact conformation . The ethyl analog’s CCS is hypothesized to be slightly higher (~150 Ų) due to the bulkier ethyl group, though experimental validation is needed.
- Positional Isomerism: Ethyl 2-amino-5-bromo-3-fluorobenzoate shares the same molecular formula as the target compound but differs in substituent positions. The amino group at position 2 (vs. For example, bromine at position 5 (vs. 3) may reduce steric hindrance in coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
